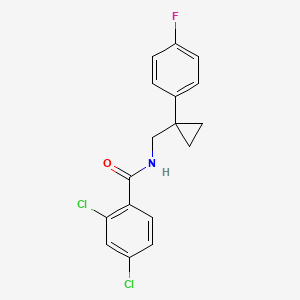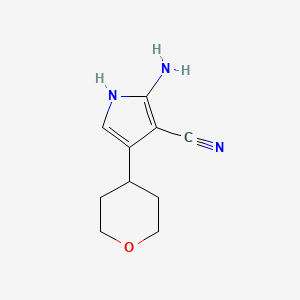
2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as AOPC and has a molecular formula of C10H11N3O2.
Wirkmechanismus
The mechanism of action of AOPC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. AOPC has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. AOPC also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, AOPC has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
AOPC has been shown to have minimal toxicity and low cytotoxicity in vitro. Studies have demonstrated that AOPC can reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as colitis and arthritis. AOPC has also been shown to inhibit tumor growth in animal models of cancer. Furthermore, AOPC has demonstrated potent antimicrobial activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
AOPC has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, AOPC has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of AOPC and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on AOPC. One direction is to optimize the synthesis method to improve the yield and purity of AOPC. Another direction is to investigate the potential of AOPC as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential of AOPC as an antimicrobial agent and its mechanism of action against various bacterial strains. Finally, the development of novel derivatives of AOPC with improved solubility and bioavailability may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of AOPC involves the reaction of 2-aminopyrrole-3-carbonitrile with 4-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form AOPC. This synthesis method has been optimized to achieve high yields and purity of AOPC.
Wissenschaftliche Forschungsanwendungen
AOPC has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that AOPC can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the development of various inflammatory diseases. AOPC has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, AOPC has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
2-amino-4-(oxan-4-yl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-8-9(6-13-10(8)12)7-1-3-14-4-2-7/h6-7,13H,1-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKLSZVTIRQIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

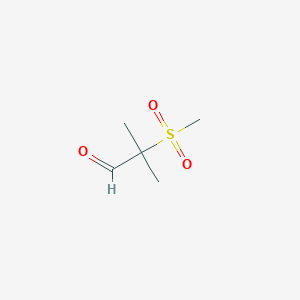
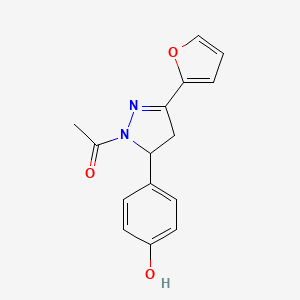

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)
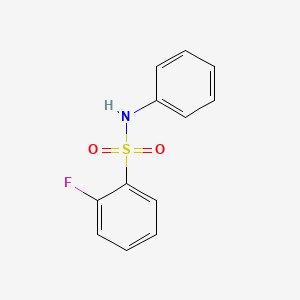
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)
![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)
